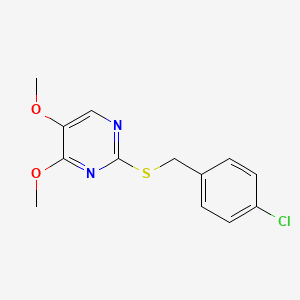![molecular formula C11H12F3NO2 B2725850 3-[4-(Trifluoromethoxy)phenyl]butanamide CAS No. 1188543-88-5](/img/structure/B2725850.png)
3-[4-(Trifluoromethoxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(Trifluoromethoxy)phenyl]butanamide” is a chemical compound with the CAS Number: 1188543-88-5 . It has a molecular weight of 247.22 . The IUPAC name for this compound is 3-(4-(trifluoromethoxy)phenyl)butanamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 247.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors : A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, related to 3-[4-(Trifluoromethoxy)phenyl]butanamide, were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. They showed potent DPP-4 inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).
Curing of Cyanates : In a study on the curing of cyanates with primary amines, derivatives of this compound demonstrated their potential in creating high-performance thermosets, attractive for use in adhesives, casting, or laminating resins (Bauer & Bauer, 2001).
Magnetization Dynamics in Dysprosium(III) Complexes : Research involving dysprosium(III) complexes, incorporating elements like this compound, highlighted changes in magnetization dynamics associated with guest molecules. This study provided insights into the field of single-ion magnets (Zhang et al., 2016).
Synthesis and Luminescent Properties : Ternary lanthanide complexes involving derivatives of this compound were synthesized, demonstrating visible and near-IR luminescent properties. Such complexes can be used in various optical and electronic applications (Feng et al., 2008).
Heterocyclic Synthesis : Butanamide derivatives, similar to this compound, were used in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Hussein, Harb, & Mousa, 2008).
Inhibitors of Tyrosinase and Melanin : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to this compound, were synthesized and evaluated as inhibitors of tyrosinase and melanin. These compounds have potential applications in the treatment of pigmentation disorders (Raza et al., 2019).
Oxidative Cyanation Reactions : A study utilizing phenyliodine bis(trifluoroacetate) demonstrated the selective cyanation reactions of heteroaromatic compounds under mild conditions. This research could be relevant for the synthesis of compounds related to this compound (Dohi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUQYCQTZUUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)
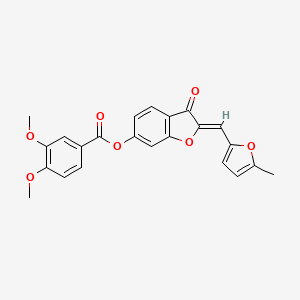
![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
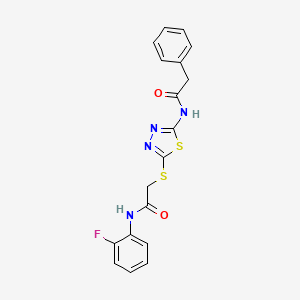
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)


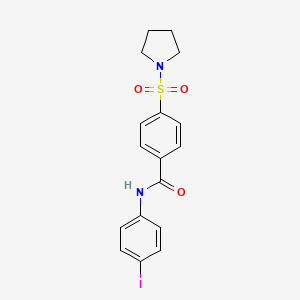
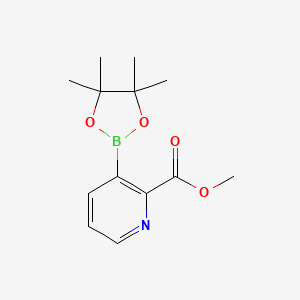
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)
